molecular formula C20H25N7 B6435650 4-cyclopropyl-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine CAS No. 2548995-11-3

4-cyclopropyl-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine

Cat. No.: B6435650
CAS No.: 2548995-11-3
M. Wt: 363.5 g/mol
InChI Key: IWARVLVPRHHQME-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with cyclopropyl, methyl, and piperazine-linked pyrazolopyrimidine groups. Its structural complexity arises from the fusion of pyrimidine and pyrazolo[1,5-a]pyrimidine moieties, which are connected via a piperazine bridge. The cyclopropyl group may enhance metabolic stability, while the piperazine moiety could improve solubility and pharmacokinetic properties .

Properties

IUPAC Name

7-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7/c1-13-11-20(27-19(21-13)10-14(2)24-27)26-8-6-25(7-9-26)18-12-17(16-4-5-16)22-15(3)23-18/h10-12,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWARVLVPRHHQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4)C5CC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Features

The compound shares structural motifs with several derivatives reported in patents and synthetic studies.

Compound Name Core Structure Key Substituents Reported Properties/Activity Source
4-cyclopropyl-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine (Target Compound) Pyrimidine-pyrazolopyrimidine-piperazine Cyclopropyl, 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl, 2-methyl Hypothesized kinase inhibition; enhanced metabolic stability due to cyclopropyl group
2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(1-propylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl, 1-propylpiperidin-4-yl Potential anticancer activity; improved solubility via pyridopyrimidinone core
5-(3,5-dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound 58) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 3,5-dimethylphenyl, isopropyl Demonstrated kinase inhibitory activity in vitro; lower metabolic stability vs. cyclopropyl
2-[4-(dimethylamino)-6-methylpyrazolo[1,5-a]pyrazin-2-yl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 4-(dimethylamino)-6-methylpyrazolo[1,5-a]pyrazin-2-yl, piperazin-1-yl Enhanced binding affinity for GPCRs; dimethylamino group may improve cellular permeability

Detailed Analysis

Substituent Effects on Pharmacokinetics

  • The cyclopropyl group in the target compound likely reduces oxidative metabolism compared to the isopropyl group in Compound 58, which is more susceptible to CYP450-mediated degradation .
  • Piperazine vs. Piperidine : Piperazine-linked derivatives (e.g., target compound) often exhibit better aqueous solubility than piperidine analogues (e.g., 1-propylpiperidin-4-yl derivatives) due to the basic nitrogen in piperazine .

The pyrazolo[1,5-a]pyrimidine core in the target compound is less electron-deficient than pyrazolo[1,5-a]pyrazine, which could alter binding kinetics in kinase targets .

Biological Activity Compound 58 (pyrazolopyrimidinone) demonstrated kinase inhibition but had suboptimal pharmacokinetics, suggesting that the target compound’s piperazine linkage and cyclopropyl group address these limitations . Derivatives with dimethylamino substituents (e.g., ) showed improved cellular uptake, a feature the target compound may lack due to its neutral cyclopropyl group .

Research Findings and Limitations

  • Data Gaps : Direct biological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogues. For instance, piperazine-containing derivatives in patents are often prioritized for CNS targets due to blood-brain barrier penetration .

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